3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a chemical compound notable for its potential applications in medicinal chemistry. The compound features a dihydropyrazinone core, which is a significant structural motif in various biologically active molecules. Its systematic name reflects the presence of a chlorophenyl group, an ethoxyphenyl group, and a sulfanyl functional group, which contribute to its chemical properties and biological activities.
Information about this compound can be derived from various chemical databases such as PubChem and BenchChem, where detailed descriptions, molecular formulas, and structural data are available. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.
This compound falls under the category of heterocyclic compounds due to the presence of a pyrazine ring. It is also classified as a sulfonamide derivative due to the inclusion of a sulfanyl group. These classifications are significant as they often correlate with specific biological activities and pharmacological profiles.
The synthesis of 3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) to facilitate reactions. Reaction conditions such as temperature and time must be optimized for yield and purity.
The molecular structure of 3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can be represented using various structural notations:
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)ClInChI=1S/C18H18ClN3OS/c1-3-27-16-9-7-13(8-10-16)18-17(12(2)22-20(26)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26)The molecular weight is approximately . The structural integrity can be analyzed through techniques like NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
The compound may undergo various chemical reactions typical for heterocycles and aromatic compounds:
Reactions should be carried out under controlled conditions to avoid side reactions. Monitoring can be performed using thin-layer chromatography or high-performance liquid chromatography to assess reaction progress.
The mechanism of action for compounds like 3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one often involves interactions with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications in structure affect biological activity.
Physical properties such as melting point, boiling point, and solubility are crucial for understanding the behavior of the compound in different environments:
Chemical properties include reactivity towards acids and bases, stability under light and heat, and potential for oxidation or reduction:
This compound has potential applications in:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5